molecular formula C9H10BrFO B6293712 1-Bromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene CAS No. 2379322-41-3

1-Bromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene

Cat. No.: B6293712
CAS No.: 2379322-41-3
M. Wt: 233.08 g/mol
InChI Key: CAVUDPHIWCDPKX-UHFFFAOYSA-N
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Description

Contextualization as a Halogenated Aromatic Building Block

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to the versatile reactivity of the carbon-halogen bond. researchgate.net The presence of both a bromine and a fluorine atom on the benzene (B151609) ring of 1-Bromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene imparts distinct chemical properties. The bromo-substituent is a well-established handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.

The fluoro-substituent, on the other hand, can significantly influence the electronic properties of the aromatic ring, affecting its reactivity and the biological activity of downstream products. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and enhance metabolic stability in pharmaceutical applications. nih.gov

The combination of these halogens, along with the methyl and methoxymethyl groups, creates a unique substitution pattern that can be exploited for regioselective transformations.

Table 1: Key Structural Features and Their Synthetic Implications

FeaturePotential Synthetic Utility
Bromo GroupSite for cross-coupling reactions, lithiation, Grignard formation.
Fluoro GroupModulation of electronic properties, potential for nucleophilic aromatic substitution under specific conditions.
Methyl GroupSteric influence on adjacent positions, potential for oxidation.
Methoxymethyl GroupCan be a stable ether or a precursor to a hydroxymethyl or formyl group.

Significance in Advanced Organic Synthesis

The true significance of a building block like this compound lies in its potential for the efficient construction of complex molecular targets. Its polyfunctional nature allows for a sequence of selective reactions, enabling the introduction of various substituents at specific positions. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise control over the molecular structure is crucial for activity and selectivity.

Overview of Current Research Trajectories and Challenges Pertaining to Polyfunctionalized Aromatics

The synthesis of polyfunctionalized aromatic compounds is a vibrant area of research. researchgate.net A primary challenge is achieving high regioselectivity in the functionalization of a multi-substituted benzene ring. scitechdaily.com The development of new catalytic systems that can differentiate between various reactive sites on a single aromatic core is a key objective.

Another significant challenge is the sustainable and efficient synthesis of these complex building blocks. crossref.org Traditional multi-step syntheses often generate considerable waste and require harsh reaction conditions. Modern research focuses on developing more atom-economical and environmentally benign synthetic routes. The design and synthesis of novel building blocks like this compound are integral to these efforts, as they can provide more direct pathways to complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6-3-9(11)7(5-12-2)4-8(6)10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVUDPHIWCDPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)COC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Bromo 4 Fluoro 5 Methoxymethyl 2 Methylbenzene and Analogues

Strategies for Regioselective Aromatic Functionalization

Achieving the desired substitution pattern on an aromatic ring requires a sophisticated understanding of directing group effects and reaction mechanisms. For the synthesis of 1-bromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene, the regioselective introduction of bromine, fluorine, methyl, and methoxymethyl groups is critical.

Directed Ortho-Metallation (DoM) Approaches for Bromination and Fluorination

Directed ortho-metallation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to activate a specific ortho C-H bond for deprotonation by a strong base, typically an organolithium reagent. baranlab.orgorganic-chemistry.org This generates a stabilized ortho-lithiated intermediate that can then react with a variety of electrophiles to introduce substituents with high regioselectivity. organic-chemistry.orguwindsor.ca

The methoxy (B1213986) group (-OMe) and the O-carbamate group (-OCONEt2) are particularly effective DMGs. nih.gov The methoxy group, for instance, can direct lithiation to the ortho position, which can then be quenched with an electrophilic bromine or fluorine source. harvard.edu The relative directing power of different groups is a key consideration when multiple potential sites for metalation exist. nih.govharvard.edu In situations with competing directing groups, the stronger DMG will dictate the position of lithiation. harvard.edu

Table 1: Common Directing Metalation Groups (DMGs) in DoM Chemistry

DMG Relative Directing Power Typical Base Electrophile Examples
-CONR₂ Strong n-BuLi, s-BuLi Br₂, I₂, CO₂
-OCONEt₂ Very Strong s-BuLi, t-BuLi F-TEDA (Selectfluor)
-OMe Moderate n-BuLi/TMEDA MeI, DMF

Electrophilic Bromination and Nucleophilic Fluorination Techniques

Traditional electrophilic aromatic substitution reactions provide another avenue for the introduction of halogen atoms. The reactivity and orientation of these substitutions are governed by the electronic properties of the substituents already present on the benzene (B151609) ring. msu.edu For instance, electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions. wikipedia.org

Electrophilic bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The regioselectivity will depend on the combined directing effects of the existing methyl, fluoro, and methoxymethyl groups.

Nucleophilic fluorination, on the other hand, typically involves the displacement of a leaving group by a fluoride (B91410) ion source. alfa-chemistry.com Reagents like potassium fluoride (KF) or cesium fluoride (CsF) are common nucleophilic fluorinating agents. alfa-chemistry.com A well-established method for introducing fluorine is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, formed from an aniline (B41778) precursor. orgsyn.org

Table 2: Comparison of Fluorination Methods

Method Reagent Type Mechanism Key Features
Electrophilic Fluorination Electrophilic (e.g., Selectfluor) Attack of the electron-rich aromatic ring on an electrophilic fluorine source. juniperpublishers.com Useful for direct C-H fluorination. juniperpublishers.com
Nucleophilic Fluorination Nucleophilic (e.g., KF, CsF) Displacement of a leaving group by a fluoride anion. alfa-chemistry.com Common in SNAr reactions.

| Schiemann Reaction | Diazonium Salt Decomposition | Thermal decomposition of an arenediazonium tetrafluoroborate. orgsyn.org | Classic method for converting anilines to aryl fluorides. orgsyn.org |

Sequential Introduction of Methyl and Methoxymethyl Groups on the Aromatic Core

The synthesis of the target molecule often involves a multi-step sequence where the methyl and methoxymethyl groups are introduced at specific stages. The order of introduction is crucial for controlling the regiochemical outcome of subsequent reactions. For instance, the methyl group can be introduced via Friedel-Crafts alkylation, although this method can be prone to rearrangements and over-alkylation. msu.edu A more controlled approach might involve the use of an organometallic reagent with a suitable electrophile.

The methoxymethyl group is typically installed later in the synthesis, often by protecting a hydroxyl group. The timing of its introduction relative to the halogenation steps will influence the final substitution pattern due to its own directing effects.

Installation and Manipulation of the Methoxymethyl Moiety

Etherification Strategies for Alkoxymethyl Introduction

The most common method for introducing a methoxymethyl group is through the etherification of a corresponding phenol (B47542). google.com This is typically achieved by reacting the phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This reaction forms the methoxymethyl ether under relatively mild conditions. Alternative methods for etherification exist, including the use of other alkylating agents and various catalytic systems. organic-chemistry.org

Selective Functionalization of the Alkyl Side Chain

While the primary focus is often on the aromatic core, the alkyl side chain of the methoxymethyl group can also be a site for further functionalization. Although the MOM group is generally stable, it can be cleaved under acidic conditions to regenerate the hydroxyl group. nih.gov This deprotection can be a strategic step to unmask a reactive site for further transformations. More advanced methods allow for the chemoselective manipulation of the MOM group in the presence of other sensitive functionalities. nih.gov For example, certain reagents can effect the transformation of the MOM ether into other protected forms or facilitate reactions at the benzylic position.

Convergent and Divergent Synthetic Pathways to Complex Molecular Architectures

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies. Each approach offers distinct advantages in terms of efficiency and the ability to generate molecular diversity.

Conversely, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to produce a variety of structurally related compounds. This approach is particularly valuable for the synthesis of analogues of this compound, as it allows for the systematic modification of the substituents on the aromatic ring. For example, a common intermediate, such as a bromofluorotoluene derivative, could be subjected to various functionalization reactions to introduce different alkoxyalkyl groups at the 5-position, thereby generating a library of analogous compounds.

The choice between a convergent and divergent strategy is often dictated by the specific synthetic goals, the complexity of the target molecule, and the desired level of molecular diversity.

Catalytic Approaches in the Synthesis of the Compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the formation of chemical bonds. The synthesis of this compound and its analogues can benefit significantly from various catalytic approaches.

Transition-metal catalysis is a powerful tool for the construction and functionalization of aromatic rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely employed for the formation of carbon-carbon bonds in the synthesis of substituted benzenes. These reactions could be instrumental in a convergent synthesis of the target compound, for instance, by coupling a boronic acid derivative of a methoxymethyl-containing fragment with a bromofluorotoluene electrophile.

Furthermore, transition-metal-catalyzed C-H activation has emerged as a step-economical strategy for the direct functionalization of aromatic compounds. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. A potential application in the synthesis of the target molecule could involve the direct methoxymethylation of a 1-bromo-4-fluoro-2-methylbenzene precursor, although achieving the desired regioselectivity can be a significant challenge.

The table below summarizes some relevant transition-metal-catalyzed reactions that could be applied to the synthesis of the aromatic core.

Reaction NameCatalystBond FormedPotential Application in Synthesis
Suzuki CouplingPalladium(0)C-CCoupling of a boronic acid with an aryl halide
Stille CouplingPalladium(0)C-CCoupling of an organostannane with an aryl halide
Negishi CouplingPalladium(0) or Nickel(0)C-CCoupling of an organozinc reagent with an aryl halide
C-H ActivationPalladium(II), Rhodium(III), etc.C-C, C-ODirect functionalization of the aromatic ring

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. The design of a synthetic route for this compound should consider these principles to enhance sustainability.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to reduce waste.

For the synthesis of halogenated aromatic compounds, greener alternatives to traditional halogenation methods, which often use hazardous reagents and solvents, are being developed. These can include the use of solid-supported reagents or catalytic systems that operate in more environmentally benign solvents.

The optimization of a synthetic route for this compound would involve a holistic assessment of these green chemistry metrics to identify the most sustainable and efficient pathway.

Reactivity and Transformational Chemistry of 1 Bromo 4 Fluoro 5 Methoxymethyl 2 Methylbenzene

Transformations Involving the Methoxymethyl Functional Group

The methoxymethyl (MOM) ether serves as a protecting group for the benzylic alcohol precursor. Its chemical manipulation, particularly cleavage, is a key step in many synthetic routes.

Selective Deprotection Strategies of the Ether

The MOM ether is known for its stability under basic and weakly acidic conditions but can be cleaved under stronger acidic conditions. A variety of methods have been developed for the deprotection of aromatic MOM ethers, allowing for the release of the corresponding benzyl (B1604629) alcohol.

Common deprotection strategies include:

Strong acids: Treatment with strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent.

Lewis acids: Reagents such as zinc bromide (ZnBr₂) in the presence of a soft nucleophile like propanethiol (n-PrSH) can achieve rapid and selective deprotection, often in minutes. Other Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) in combination with 2,2′-bipyridyl have also been shown to be effective.

Solid-phase acids: Using solid-supported acids like p-toluenesulfonic acid (pTSA) can offer advantages in terms of simplified workup procedures.

The choice of reagent is crucial to ensure compatibility with other functional groups in the molecule. For instance, milder Lewis acid conditions are preferable if acid-labile groups are present elsewhere.

Oxidative and Reductive Manipulations of the Methoxy-Substituted Carbon

While less common than deprotection, the benzylic carbon of the methoxymethyl group can potentially undergo oxidative or reductive transformations.

Oxidation: Direct oxidation of the benzylic C-H bonds of the methoxymethyl group to form an aldehyde or carboxylic acid is challenging without affecting other parts of the molecule, particularly the methyl group on the ring. Such transformations would likely require a two-step process:

Deprotection of the MOM ether to reveal the primary benzyl alcohol.

Oxidation of the resulting alcohol to the corresponding benzaldehyde (B42025) (using reagents like PCC or Dess-Martin periodinane) or benzoic acid (using stronger oxidants like KMnO₄ or CrO₃).

Reduction: Reductive cleavage of the C-O ether bond is possible but typically requires harsh conditions, such as strong reducing agents or catalytic hydrogenolysis, which could also affect the C-Br bond. A more synthetically useful reductive manipulation would involve the deprotection to the benzyl alcohol followed by reduction of this alcohol to a methyl group (deoxygenation). This, however, is a multi-step process.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome is dictated by the directing effects of the existing substituents. In 1-Bromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene, the substituents are:

-CH₃ (methyl): Activating, ortho, para-director.

-CH₂OCH₃ (methoxymethyl): Activating, ortho, para-director.

-F (fluoro): Deactivating, ortho, para-director.

-Br (bromo): Deactivating, ortho, para-director.

The positions on the ring are C1-Br, C2-CH₃, C3-H, C4-F, C5-CH₂OCH₃, and C6-H. The two available positions for substitution are C3 and C6. The directing effects of the substituents are as follows:

Position C6: Is ortho to the activating methoxymethyl group and para to the activating methyl group. It is also ortho to the deactivating bromine atom.

Position C3: Is ortho to the activating methyl group and the deactivating fluorine atom.

The combined activating and directing influence of the methyl and methoxymethyl groups is expected to strongly favor substitution at the C6 position over the C3 position. The steric bulk of the bromine at C1 might further disfavor substitution at the adjacent C6 position to some extent, but the powerful electronic directing effects are likely to dominate.

Typical EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂/FeBr₃ or Cl₂/AlCl₃ to introduce another halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃ to add an alkyl or acyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentsElectrophile (E⁺)Predicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺1-Bromo-4-fluoro-5-(methoxymethyl)-2-methyl-6-nitrobenzene
BrominationBr₂, FeBr₃Br⁺1,6-Dibromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene
AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(6-Bromo-3-fluoro-2-(methoxymethyl)-5-methylphenyl)ethan-1-one

Radical Processes and Their Synthetic Utility

While ionic reactions are more common for this substrate, the C-Br bond can participate in radical reactions. Homolytic cleavage of the C-Br bond can generate an aryl radical. This can be achieved through various methods, such as using radical initiators (e.g., AIBN) with a hydrogen atom source like tributyltin hydride (Bu₃SnH) for reductive debromination, or through photolytic methods.

The synthetic utility of such processes could include:

Radical cyclizations: If an appropriate unsaturated tether were present elsewhere in the molecule, the generated aryl radical could initiate an intramolecular cyclization to form new ring systems.

Radical coupling reactions: The aryl radical could be trapped by other radical species or added across double bonds in intermolecular reactions.

However, controlling the selectivity of radical reactions can be challenging, and they are generally less utilized for simple aryl bromides compared to the more predictable organometallic coupling reactions.

Applications As a Key Intermediate in Organic Synthesis Research

Precursor in the Synthesis of Architecturally Complex Organic Molecules

The unique arrangement of substituents on the benzene (B151609) ring of 1-Bromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene positions it as a strategic starting material for the synthesis of intricate organic molecules.

The bromine atom on the aromatic ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of polycyclic and heterocyclic systems. For instance, the bromo group can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. These reactions would allow for the introduction of various organic fragments, leading to the formation of biaryl systems or the annulation of new rings.

Furthermore, the fluorine atom can influence the electronic properties of the ring and serve as a handle for certain nucleophilic aromatic substitution reactions under specific conditions. The methoxymethyl group can act as a directing group or be chemically modified in later synthetic steps. The interplay of these functional groups can be strategically exploited to build complex, multi-ring structures that are often the core of medicinally relevant compounds.

In the field of drug discovery and materials science, the generation of chemical libraries with diverse molecular scaffolds is crucial. This compound can serve as a versatile building block for this purpose. The reactive bromo group allows for the parallel synthesis of a multitude of derivatives by reacting it with a wide array of boronic acids, organostannanes, or terminal alkynes in high-throughput screening formats.

The differential reactivity of the C-Br and C-F bonds can be exploited to introduce diversity at different positions of the molecule in a stepwise manner. This enables the creation of a large number of structurally related yet distinct compounds, which is essential for structure-activity relationship (SAR) studies.

Contribution to the Development of Novel Synthetic Methodologies

The specific substitution pattern of this compound makes it an interesting substrate for the development and optimization of new synthetic methods.

The presence of both a bromo and a fluoro substituent on the same aromatic ring allows this compound to be a test substrate for developing new catalytic systems that can selectively activate one C-X bond over the other. For example, researchers could explore novel palladium or nickel catalysts that exhibit high selectivity for the oxidative addition into the C-Br bond while leaving the more robust C-F bond intact.

Furthermore, the electronic effects of the methyl and methoxymethyl groups can influence the reactivity of the halogenated positions, providing a nuanced substrate to study the mechanism of catalytic cycles. Successful selective transformations on this molecule could pave the way for new strategies in the synthesis of other multi-functionalized aromatic compounds.

The array of functional groups on this compound presents a valuable case study for investigating the regioselectivity and chemoselectivity of various organic reactions. For instance, in reactions such as nitration or further halogenation, the existing substituents will direct the incoming electrophile to a specific position on the ring. Studying the outcomes of such reactions provides deeper insights into the directing effects of these groups in a complex electronic environment.

Similarly, when subjecting the molecule to conditions that could potentially affect multiple functional groups (e.g., strong reducing or oxidizing agents), the chemoselectivity of the reagents can be assessed. This information is critical for designing synthetic routes that require precise control over which parts of a molecule react.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Bromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, offers a complete picture of its structure and connectivity.

¹H and ¹³C NMR for Probing Aromatic and Aliphatic Environments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for characterizing the carbon skeleton and attached protons. The substitution pattern of this compound results in a unique set of signals for each non-equivalent proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the methyl and methoxymethyl groups. The two aromatic protons (H-3 and H-6) would appear as distinct signals in the aromatic region (typically δ 6.8–7.5 ppm). Their chemical shifts are influenced by the electronic effects of the adjacent substituents. The fluorine atom, with a spin of I=1/2, will couple with nearby protons, leading to characteristic splitting patterns. For instance, the proton at C-3 would likely appear as a doublet due to coupling with the fluorine at C-4. The proton at C-6 would be a singlet or a finely split multiplet depending on long-range couplings.

The aliphatic region would feature three sharp singlets: one for the methyl group attached to the ring (Ar-CH₃), another for the methylene (B1212753) protons of the methoxymethyl group (Ar-CH₂-O), and a third for the terminal methyl protons of the methoxy (B1213986) group (O-CH₃).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The aromatic region (typically δ 110–165 ppm) will show six signals. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms (C-4 and C-1, respectively) will have their chemical shifts significantly influenced. Notably, the C-4 signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will also exhibit smaller long-range C-F couplings. The aliphatic region will contain signals for the methyl carbon (Ar-CH₃), the methylene carbon (Ar-CH₂-O), and the methoxy carbon (O-CH₃).

The following table summarizes the predicted chemical shifts based on data from analogous structures.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm) Key Correlations
Ar-CH₃~2.3~15-20Signal for methyl group attached to the aromatic ring.
O-CH₃~3.4~58-60Signal for the terminal methyl of the methoxy group.
Ar-CH₂-O~4.5~70-75Methylene protons adjacent to the aromatic ring and oxygen.
Ar-H (at C-3)~7.0-7.3 (doublet, JHF ≈ 7-9 Hz)~115-120 (doublet, ²JCF)Aromatic proton ortho to the fluorine atom.
Ar-H (at C-6)~7.2-7.5 (singlet or finely split)~125-130Aromatic proton between bromo and methoxymethyl groups.
Ar-C (quaternary)-~115-165Includes C-1, C-2, C-4, C-5, showing characteristic shifts and C-F couplings.

¹⁹F NMR for Characterizing Fluorine Substituent Effects and Transformations

¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. The chemical shift of the fluorine nucleus in this compound is sensitive to the electronic effects of the other substituents on the aromatic ring. For aromatic fluorides, the chemical shift typically appears in a range of -100 to -130 ppm relative to a standard like CFCl₃. The specific shift provides insight into the electron density at the fluorine-bearing carbon. During a chemical reaction involving transformation of any of the substituent groups, the ¹⁹F chemical shift would be an excellent reporter for monitoring reaction progress and conversion.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While the target molecule is achiral and conformationally relatively simple, 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex reaction mixtures or for closely related derivatives.

COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons, although in this molecule, only long-range couplings between the aromatic protons and the methyl/methylene protons might be observable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal (e.g., linking the Ar-CH₃ proton signal to the Ar-CH₃ carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of the molecule. For example, HMBC would show correlations from the methylene protons (Ar-CH₂-O) to the aromatic carbons C-4, C-5, and C-6, confirming the position of the methoxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the Ar-CH₃ protons and the proton at C-3, and between the Ar-CH₂-O protons and the proton at C-6, confirming their relative positions on the ring.

Mass Spectrometry (MS) for Reaction Progress and Product Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. For this compound, MS is vital for confirming its identity and characterizing its fragmentation pathways.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in a roughly 1:1 intensity ratio. This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. jove.comyoutube.com The detection of this isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways, including:

Loss of a methoxy radical (•OCH₃): leading to a fragment ion [M - 31]⁺.

Loss of the methoxymethyl group: Cleavage of the benzyl-oxygen bond could result in a [M - 45]⁺ fragment.

Benzylic cleavage: The most common fragmentation for aryl ethers is cleavage of the bond beta to the aromatic ring, which would lead to the formation of a stable bromofluoromethyl-tropylium ion. whitman.edu

Loss of a bromine radical (•Br): resulting in a fragment ion [M - 79/81]⁺.

This predictable fragmentation pattern is invaluable for identifying the compound in complex mixtures, such as during reaction monitoring or impurity profiling.

Ion Description Predicted m/z Key Feature
[M]⁺ & [M+2]⁺Molecular Ion232 & 234Characteristic 1:1 doublet for one bromine atom.
[M - 31]⁺Loss of •OCH₃201 & 203Indicates presence of a methoxy group.
[M - 45]⁺Loss of •CH₂OCH₃187 & 189Indicates presence of the methoxymethyl substituent.
[M - 79/81]⁺Loss of •Br153Confirms the presence of bromine.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Pathways

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. edinst.com They are particularly useful for monitoring the progress of reactions by observing the appearance or disappearance of characteristic absorption bands.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxymethyl groups would be observed in the 2850–3000 cm⁻¹ region. A weak band in the 2830–2815 cm⁻¹ range can be diagnostic for a methoxy group. docbrown.infodocbrown.info

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring typically give rise to a series of bands in the 1450–1600 cm⁻¹ region.

C-O-C Stretching: The ether linkage (C-O-C) is characterized by a strong absorption band, typically in the 1060-1250 cm⁻¹ range, due to asymmetric stretching. docbrown.info

C-Halogen Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. The C-F stretch gives a strong band, usually in the 1000-1300 cm⁻¹ region.

Out-of-Plane Bending: The C-H out-of-plane (OOP) bending vibrations in the 700–900 cm⁻¹ region are often characteristic of the substitution pattern on the benzene ring.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3030 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O-C Asymmetric Stretch1060 - 1250Strong
C-F Stretch1000 - 1300Strong
C-Br Stretch500 - 600Medium

X-ray Crystallography of Key Derivatives for Definitive Structural Determination

While obtaining a single crystal of the target compound itself may be challenging, X-ray crystallography of a suitable solid derivative would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

For a derivative of this compound, a crystallographic analysis would unambiguously confirm the substitution pattern on the benzene ring. Furthermore, it would reveal important details about the molecule's conformation in the solid state, such as the orientation of the methoxymethyl group relative to the plane of the aromatic ring.

The analysis of the crystal packing would also provide insights into the non-covalent interactions that govern the supramolecular assembly. nih.gov In this case, interactions such as C-H···π stacking, halogen bonding (involving the bromine atom), and dipole-dipole interactions could be expected to play a significant role in stabilizing the crystal structure. rsc.org This information is crucial for understanding the physical properties of the material and for rational crystal engineering.

Computational and Theoretical Investigations of 1 Bromo 4 Fluoro 5 Methoxymethyl 2 Methylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules. For 1-Bromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene, these calculations can provide a detailed picture of how the various substituents modulate the properties of the benzene (B151609) ring.

Analysis of Aromaticity and Substituent Effects

The aromaticity of the benzene ring in this compound is influenced by the electronic effects of its five substituents. The methyl (-CH3) and methoxymethyl (-CH2OCH3) groups are generally considered electron-donating groups (EDGs) through induction and hyperconjugation. Conversely, the fluorine (-F) and bromine (-Br) atoms are electron-withdrawing groups (EWGs) via the inductive effect, although they can also exhibit a weaker electron-donating resonance effect due to their lone pairs.

Table 1: Expected Substituent Effects on the Benzene Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron Density
Bromo (-Br)1Electron-withdrawingWeakly electron-donatingDeactivating
Methyl (-CH3)2Electron-donatingHyperconjugation (donating)Activating
Fluoro (-F)4Strongly electron-withdrawingWeakly electron-donatingDeactivating
Methoxymethyl (-CH2OCH3)5Weakly electron-donating-Activating

This table provides a qualitative prediction of the electronic effects of the substituents.

Charge Distribution and Frontier Molecular Orbitals

The charge distribution in this compound is highly asymmetric due to the diverse electronic nature of its substituents. Molecular electrostatic potential (MEP) maps, generated from quantum chemical calculations, can visualize the electron-rich and electron-poor regions of the molecule. The electronegative fluorine and bromine atoms are expected to create regions of negative electrostatic potential, while the alkyl and ether functionalities will contribute to more neutral or slightly positive regions.

Frontier molecular orbital (FMO) theory is a key concept for predicting chemical reactivity. youtube.comwikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this molecule, the HOMO is likely to be localized on the more electron-rich portions of the aromatic ring, influenced by the methyl and methoxymethyl groups. The LUMO, conversely, is expected to have significant contributions from the carbon atoms attached to the electron-withdrawing bromo and fluoro substituents. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. youtube.com

Table 2: Predicted Frontier Molecular Orbital Characteristics

Molecular OrbitalExpected LocalizationImplication for Reactivity
HOMOConcentrated on the aromatic ring, with higher density near the methyl and methoxymethyl groups.Susceptibility to electrophilic attack at electron-rich positions.
LUMOSignificant contributions from carbon atoms bonded to bromine and fluorine.Susceptibility to nucleophilic attack at electron-deficient positions.

This table presents a qualitative prediction of the FMO properties based on general principles of substituent effects.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and selectivity. For this compound, this approach can be particularly valuable for understanding its behavior in common organic reactions.

Transition State Analysis for SNAr and Cross-Coupling Reactions

This compound is a potential substrate for both nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions. The presence of electron-withdrawing groups (Br and F) can activate the ring towards SNAr, particularly at the positions ortho and para to these groups. Computational modeling can be used to calculate the energy profiles of the reaction pathways, including the structures and energies of the Meisenheimer intermediates and transition states. acs.orgchemrxiv.org This allows for a comparison of the activation barriers for nucleophilic attack at different positions on the ring.

The bromine atom makes the molecule a suitable candidate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govwikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.org Theoretical studies can elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. By modeling the transition states for these elementary steps, researchers can gain a deeper understanding of the factors that control the reaction rate and efficiency. nih.gov

Prediction of Chemo- and Regioselectivity

A key challenge in the functionalization of polysubstituted aromatics is controlling the chemo- and regioselectivity. Computational chemistry can predict the most likely site of reaction. In the case of this compound, there are multiple potential reaction sites. For instance, in a cross-coupling reaction, the C-Br bond is the most likely to undergo oxidative addition to a palladium(0) catalyst.

In SNAr reactions, the regioselectivity is governed by the stability of the intermediate Meisenheimer complex. Calculations can predict that nucleophilic attack is most favorable at the carbon atoms bearing the leaving groups (Br or F), with the relative reactivity depending on the specific nucleophile and reaction conditions. Theoretical models can also predict the chemoselectivity, for example, whether a reaction is more likely to proceed via an SNAr pathway or a cross-coupling pathway under a given set of conditions. researchgate.netnih.govrsc.org

Conformational Analysis and Energetic Landscapes of the Methoxymethyl Moiety

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers of this compound. researchgate.netnih.govnih.gov By calculating the potential energy surface as a function of the relevant dihedral angles, it is possible to determine the global minimum energy conformation and the energy barriers between different conformers. These calculations can reveal whether certain conformations are significantly more stable than others and provide insights into the dynamic behavior of the methoxymethyl group.

Lack of Specific Computational Data for this compound

A thorough search for computational and theoretical investigations into the spectroscopic properties of the specific chemical compound This compound has revealed a significant lack of available published data. To date, dedicated studies predicting and interpreting its spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS), are not present in the accessible scientific literature or chemical databases.

Computational chemistry is a powerful tool for predicting the spectroscopic characteristics of molecules, which can aid in their identification and characterization. nih.gov Methodologies such as Density Functional Theory (DFT) and ab initio calculations are often employed to simulate vibrational frequencies (IR) and chemical shifts (NMR). researchgate.netresearchgate.net However, the application of these predictive models requires specific computational studies to be performed on the molecule of interest.

While general principles of spectroscopy and computational analysis exist and have been applied to a wide range of related aromatic compounds, the strict focus of this article on This compound prevents the inclusion of data from analogous structures. The precise prediction of spectroscopic data is highly dependent on the unique electronic and steric environment of the molecule, which is determined by its specific substitution pattern. Therefore, extrapolating data from isomers or compounds with different functional groups would not meet the required standards of scientific accuracy for this specific molecule.

Consequently, without dedicated research and computational analysis focused solely on This compound , the generation of detailed, informative data tables and a thorough discussion of its predicted spectroscopic properties is not possible at this time. Further research is required to computationally model this compound and validate the predictions against experimental data.

Future Research Directions and Unexplored Avenues for 1 Bromo 4 Fluoro 5 Methoxymethyl 2 Methylbenzene

Development of Novel and Sustainable Synthetic Approaches

The future synthesis of 1-Bromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene will likely focus on the development of efficient, cost-effective, and environmentally benign methodologies. Current synthetic strategies for similar polysubstituted benzene (B151609) derivatives often involve multiple steps with harsh reagents and generate significant chemical waste. Future research could prioritize the following:

Greener Synthetic Pathways: Exploration of synthetic routes that utilize less hazardous solvents, reduce energy consumption, and minimize the formation of byproducts will be crucial. This could involve the use of catalytic systems that operate under milder conditions.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on a simpler benzene precursor would represent a highly atom-economical approach to installing the required substituents, bypassing traditional multi-step sequences.

A hypothetical, more sustainable synthetic approach could be envisioned as follows:

StepTransformationReagents and ConditionsSustainability Aspect
1Directed Ortho-Lithiation/Brominations-BuLi, TMEDA; then Br2High regioselectivity, reducing isomeric byproducts.
2MethoxymethylationChloromethyl methyl ether, Lewis acidPotentially could be replaced with greener alternatives.
3FluorinationSelectfluor or other electrophilic fluorinating agentAvoidance of hazardous HF-based reagents.

Exploration of New Catalytic Transformations Involving its Halogen and Ether Linkages

The bromine and fluorine atoms, along with the methoxymethyl ether group, are key functional handles that can be exploited in a variety of catalytic transformations. Future research will likely focus on leveraging these groups for the construction of more complex molecular architectures.

Cross-Coupling Reactions: The bromine atom is an ideal site for well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. Future work could explore novel catalysts that are more active, stable, and have a broader substrate scope.

C-F Bond Activation: While challenging, the selective activation and functionalization of the carbon-fluorine bond would open up new avenues for derivatization. This remains a significant area of interest in organometallic chemistry.

Ether Cleavage and Functionalization: The methoxymethyl ether could be selectively cleaved to reveal a hydroxymethyl group, which can then be further functionalized. Alternatively, catalytic methods could be developed for the direct transformation of the ether linkage.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound to flow chemistry and automated synthesis platforms presents a significant opportunity for future research. This would enable more efficient, reproducible, and scalable production of the compound and its derivatives.

Key areas of investigation would include:

Development of Flow-Compatible Reactions: Adapting existing batch reactions or developing new transformations that are amenable to continuous flow processing.

Real-Time Reaction Monitoring: Integrating in-line analytical techniques (e.g., IR, NMR) to monitor reaction progress and optimize conditions in real-time.

Automated Library Synthesis: Utilizing automated platforms to rapidly generate a library of derivatives by varying the coupling partners or reagents in a systematic manner.

Investigations into its Role in Functional Material Precursors (Focusing on Chemical Synthesis, not Material Properties)

The unique electronic and steric properties imparted by the substituents on the benzene ring make this compound an attractive building block for the synthesis of precursors to functional materials. Research in this area would focus on the chemical synthesis of these precursors.

Synthesis of Organic Electronics Precursors: The compound could be elaborated into larger conjugated systems for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Precursors for Liquid Crystals: The rigid core and potential for further functionalization could be exploited in the synthesis of novel liquid crystalline materials.

Monomer Synthesis for Specialty Polymers: The bromine atom could be converted into a polymerizable group, allowing for the incorporation of this fluorinated, methoxymethyl-containing unit into specialty polymers.

Advanced Theoretical Studies to Guide Experimental Design

Computational chemistry will undoubtedly play a pivotal role in guiding the future exploration of this compound's chemistry.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to understand the mechanisms of potential reactions, predict reactivity, and explain observed selectivity.

Prediction of Spectroscopic Properties: Theoretical calculations can aid in the characterization of new compounds by predicting their NMR, IR, and UV-Vis spectra.

In Silico Design of Derivatives: Computational screening of virtual libraries of derivatives can help identify candidates with desired electronic or steric properties for specific applications before embarking on their synthesis.

Q & A

Q. What are the standard synthetic routes for 1-Bromo-4-fluoro-5-(methoxymethyl)-2-methylbenzene, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via halogenation or cross-coupling reactions (e.g., Suzuki or Ullmann couplings). For example:
  • Electrophilic substitution : Bromination of a fluorinated toluene derivative using NBS\text{NBS} (N-bromosuccinimide) under radical initiation .
  • Protecting group strategies : Methoxymethyl groups are introduced via alkylation of phenolic intermediates, followed by deprotection .
  • Critical parameters : Solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst choice (e.g., Pd-based catalysts for coupling reactions) significantly affect yield (60–85%) and purity (>95% GC).

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • 1H^1\text{H}/13C^{13}\text{C}-NMR : Assign peaks using substituent-induced chemical shifts (e.g., methoxymethyl at δ 3.3–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray crystallography : Resolve stereoelectronic effects; similar bromo-fluoro analogs show dihedral angles of 10–15° between substituents .
  • HPLC-MS : Monitor purity (>97%) and detect trace byproducts (e.g., dehalogenated derivatives) using C18 columns and acetonitrile/water gradients .

Q. What are the primary research applications of this compound in medicinal and materials chemistry?

  • Methodological Answer :
  • Pharmaceutical intermediates : Used to synthesize bioactive molecules (e.g., antifungal agents via triazole conjugates; see efficacy against Candida albicans with IC50_{50} values <10 µM) .
  • Ligand design : The bromo and fluoro groups enhance binding to halogen-bonding proteins (e.g., kinase inhibitors) .
  • Polymer precursors : Methoxymethyl groups improve solubility in hydrophobic matrices for optoelectronic materials .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing competing side reactions (e.g., demethylation or halogen displacement)?

  • Methodological Answer :
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in coupling reactions .
  • Catalyst screening : Pd(OAc)2_2/XPhos systems reduce aryl halide homocoupling byproducts .
  • Temperature control : Lower reaction temperatures (40–60°C) suppress methoxymethyl group degradation .
  • Table :
MethodYield (%)Purity (%)Key Side Reaction
Suzuki Coupling7898Homocoupling (<2%)
Radical Bromination6595Demethylation (5–8%)

Q. How to resolve contradictions in spectral data (e.g., unexpected 1H^1\text{H}-NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic effects : Use variable-temperature NMR to identify rotational barriers (e.g., methoxymethyl group rotation causing splitting at 25°C vs. coalescence at 80°C) .
  • DFT calculations : Simulate 1H^1\text{H}-NMR spectra (Gaussian 16, B3LYP/6-31G*) to validate experimental shifts and assign ambiguous peaks .
  • 2D-NMR : 1H ^1\text{H}-13C^{13}\text{C} HSQC/HMBC correlations clarify through-space coupling in crowded aromatic regions .

Q. What computational modeling approaches predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) analysis : Calculate LUMO localization on the brominated aromatic ring to predict NAS sites (e.g., para-fluoro groups lower LUMO energy by 0.5 eV) .
  • Molecular docking : Simulate binding to biological targets (AutoDock Vina) using PubChem’s 3D conformer data (InChIKey: MDGZLRMVHHJVFQ) .
  • Kinetic studies : Monitor NAS rates (UV-Vis spectroscopy) with varying nucleophiles (e.g., piperidine, thiophenol) .

Q. How do structural modifications (e.g., replacing methoxymethyl with ethoxyethyl) impact biological activity?

  • Methodological Answer :
  • SAR studies : Synthesize analogs and compare IC50_{50} values in cytotoxicity assays (e.g., ethoxyethyl derivatives show 2x lower activity due to steric hindrance) .
  • LogP calculations : Methoxymethyl groups reduce hydrophobicity (LogP = 2.1 vs. 2.8 for methyl), improving aqueous solubility for drug formulations .
  • In vitro metabolic stability : Assess CYP450-mediated oxidation using liver microsomes; methoxymethyl groups resist demethylation better than ethoxyethyl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.